Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate
Brand Name: Vulcanchem
CAS No.: 2138253-50-4
VCID: VC5649438
InChI: InChI=1S/C9H5BrF3N3O2/c1-18-7(17)5-6-14-4(9(11,12)13)2-3-16(6)8(10)15-5/h2-3H,1H3
SMILES: COC(=O)C1=C2N=C(C=CN2C(=N1)Br)C(F)(F)F
Molecular Formula: C9H5BrF3N3O2
Molecular Weight: 324.057

Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate

CAS No.: 2138253-50-4

Cat. No.: VC5649438

Molecular Formula: C9H5BrF3N3O2

Molecular Weight: 324.057

* For research use only. Not for human or veterinary use.

Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate - 2138253-50-4

Specification

CAS No. 2138253-50-4
Molecular Formula C9H5BrF3N3O2
Molecular Weight 324.057
IUPAC Name methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate
Standard InChI InChI=1S/C9H5BrF3N3O2/c1-18-7(17)5-6-14-4(9(11,12)13)2-3-16(6)8(10)15-5/h2-3H,1H3
Standard InChI Key JMMOFHIRNBQYTG-UHFFFAOYSA-N
SMILES COC(=O)C1=C2N=C(C=CN2C(=N1)Br)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physical Properties

Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate has the molecular formula C9H5BrF3N3O2\text{C}_9\text{H}_5\text{BrF}_3\text{N}_3\text{O}_2 and a molecular weight of 324.05 g/mol . The compound typically presents as a white to pale yellow solid, with a predicted density of 1.96 g/cm³ and a pKa of -1.57, indicating strong electron-withdrawing characteristics . Its stability under standard storage conditions (2–8°C) and high purity (up to 99.97% by HPLC) make it suitable for laboratory use .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H5BrF3N3O2\text{C}_9\text{H}_5\text{BrF}_3\text{N}_3\text{O}_2
Molecular Weight324.05 g/mol
Density1.96 g/cm³
pKa-1.57
AppearanceWhite to pale yellow solid
Purity (HPLC)≥99.97%

Structural Analysis

The imidazo[1,5-a]pyrimidine core consists of a fused bicyclic system with nitrogen atoms at positions 1, 3, and 5. Bromine at position 6 and the trifluoromethyl group at position 2 introduce steric and electronic effects that influence reactivity. The ester moiety at position 8 enhances solubility in organic solvents, facilitating further derivatization . X-ray crystallography of analogous compounds confirms planar geometry, with halogen atoms participating in non-covalent interactions critical for biological activity .

Synthesis and Manufacturing

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
CyclocondensationBi(OTf)₃, pp-TsOH·H₂O60–75%
BrominationNBS, AIBN, CCl₄45–50%
TrifluoromethylationCuI, CF₃I, DMF, 100°C30–40%

Catalytic Innovations

Recent advances employ bismuth(III) trifluoromethanesulfonate (Bi(OTf)3\text{Bi(OTf)}_3) as a Lewis acid catalyst to accelerate benzylic cation formation, improving yields in Ritter-type reactions . This methodology avoids harsh conditions, enhancing scalability for industrial applications.

Future Research Directions

Synthetic Optimization

  • Develop one-pot methodologies to reduce step count and waste .

  • Explore photoredox catalysis for C–F bond activation .

Biological Screening

  • Prioritize in vivo toxicity studies to assess therapeutic index.

  • Evaluate synergistic effects with existing chemotherapeutics.

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